4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, and a trifluoromethyl group at the 3rd position on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the ethyl group: Ethylation can be performed using ethyl halides in the presence of a base.
Incorporation of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles.
Oxidation reactions: Formation of oxidized derivatives.
Reduction reactions: Formation of reduced derivatives.
Coupling reactions: Formation of coupled products with extended conjugation or functional groups.
Scientific Research Applications
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-bromo-5-ethyl-3-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJLIKODABCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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